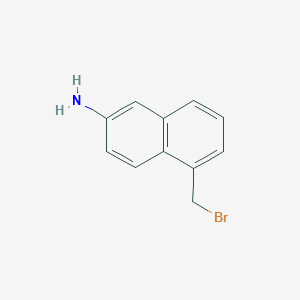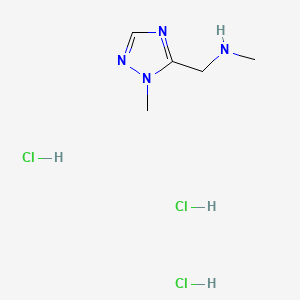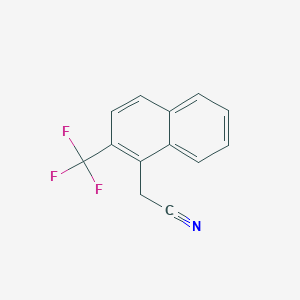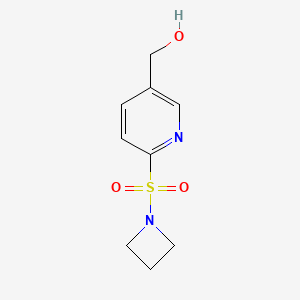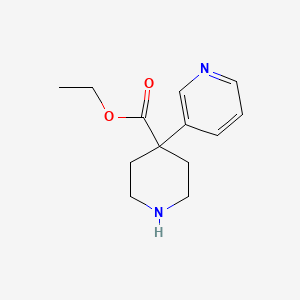
5-Cyclohexyl-2-phenyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclohexyl-2-phenyloxazole is a heterocyclic compound with the molecular formula C15H17NO It features a five-membered oxazole ring substituted with a cyclohexyl group at the 5-position and a phenyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-2-phenyloxazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of α,β-acetylenic oximes using catalysts such as AuCl3 or CuCl . These reactions are carried out under moderate conditions to yield substituted oxazoles in good yields.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of metal-catalyzed cycloaddition reactions, which are scalable and efficient for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 5-Cyclohexyl-2-phenyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at the phenyl and cyclohexyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of alcohols or amines .
Aplicaciones Científicas De Investigación
5-Cyclohexyl-2-phenyloxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes .
Mecanismo De Acción
The mechanism of action of 5-Cyclohexyl-2-phenyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Thiazoles: Similar in structure but contain sulfur instead of oxygen.
Isoxazoles: Differ by the position of the nitrogen atom in the ring.
Oxazoles: General class to which 5-Cyclohexyl-2-phenyloxazole belongs.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H17NO |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
5-cyclohexyl-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C15H17NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h2,5-6,9-12H,1,3-4,7-8H2 |
Clave InChI |
NLIDHUAORIPDLP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CN=C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B11877737.png)




